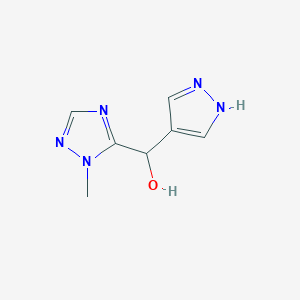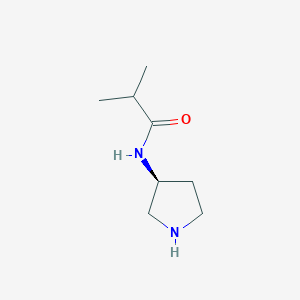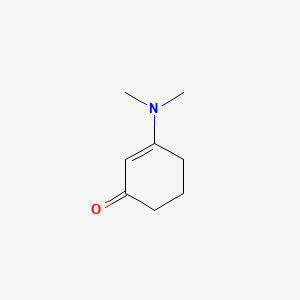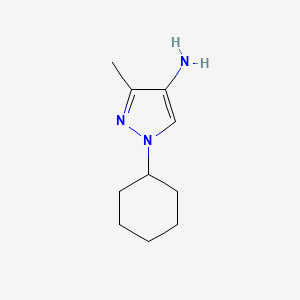
1-cyclohexyl-3-methyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-methyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C10H17N3 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Méthodes De Préparation
The synthesis of 1-cyclohexyl-3-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexylhydrazine with 3-methyl-2-butanone under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out at elevated temperatures to ensure complete cyclization. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
1-Cyclohexyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives using reducing agents like sodium borohydride.
Substitution: The amine group in the compound can undergo substitution reactions with electrophiles to form various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Cyclohexyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used as an intermediate in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-cyclohexyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazol-4-amine: This compound lacks the cyclohexyl group, which may affect its binding affinity and specificity for certain targets.
1-Cyclohexyl-1H-pyrazol-4-amine: This compound lacks the methyl group, which may influence its chemical reactivity and biological activity.
The presence of both the cyclohexyl and methyl groups in this compound makes it unique and potentially more versatile in its applications.
Propriétés
Formule moléculaire |
C10H17N3 |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
1-cyclohexyl-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H17N3/c1-8-10(11)7-13(12-8)9-5-3-2-4-6-9/h7,9H,2-6,11H2,1H3 |
Clé InChI |
JZMOZEQFQWBYIN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1N)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-Thienyl)imidazo[2,1-b]thiazole](/img/structure/B13061784.png)
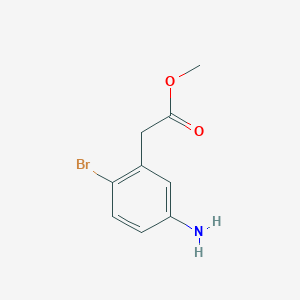
![Isopropyl-(3-propyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13061788.png)

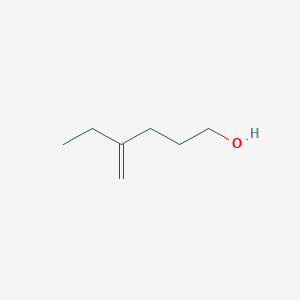
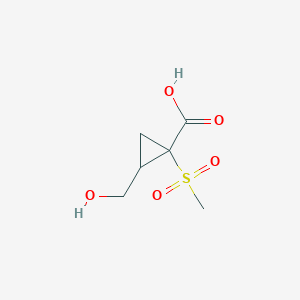
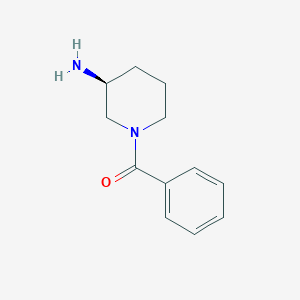
![2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid](/img/structure/B13061818.png)

